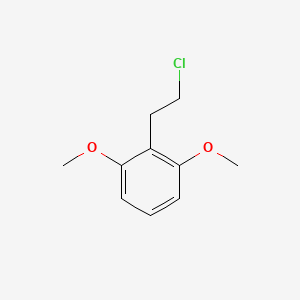![molecular formula C5H8Cl2N2O3 B14002672 2-Amino-3-[(2,2-dichloroacetyl)amino]propanoic acid CAS No. 77215-60-2](/img/structure/B14002672.png)
2-Amino-3-[(2,2-dichloroacetyl)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-[(2,2-dichloroacetyl)amino]propanoic acid is a synthetic amino acid derivative This compound is characterized by the presence of an amino group, a carboxyl group, and a dichloroacetyl group attached to the alpha carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-[(2,2-dichloroacetyl)amino]propanoic acid typically involves the reaction of 2,2-dichloroacetyl chloride with an appropriate amino acid precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-[(2,2-dichloroacetyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The dichloroacetyl group can be reduced to form simpler acetyl derivatives.
Substitution: The chlorine atoms in the dichloroacetyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce acetyl derivatives .
Scientific Research Applications
2-Amino-3-[(2,2-dichloroacetyl)amino]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of 2-Amino-3-[(2,2-dichloroacetyl)amino]propanoic acid involves its interaction with specific molecular targets. The dichloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
2-Amino-3-(2-chlorophenyl)propanoic acid: A phenylalanine derivative with similar structural features but different functional groups.
2-Amino-3-(2-dimethylamino-phenyl)-propionic acid: Another amino acid derivative with a dimethylamino group instead of the dichloroacetyl group.
2-Amino-3-(4-hydroxy-3-iodophenyl)propanoic acid: Contains a hydroxy and iodine-substituted phenyl group.
Uniqueness: 2-Amino-3-[(2,2-dichloroacetyl)amino]propanoic acid is unique due to the presence of the dichloroacetyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
77215-60-2 |
|---|---|
Molecular Formula |
C5H8Cl2N2O3 |
Molecular Weight |
215.03 g/mol |
IUPAC Name |
2-amino-3-[(2,2-dichloroacetyl)amino]propanoic acid |
InChI |
InChI=1S/C5H8Cl2N2O3/c6-3(7)4(10)9-1-2(8)5(11)12/h2-3H,1,8H2,(H,9,10)(H,11,12) |
InChI Key |
PAHYLGNCWNFZMN-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)O)N)NC(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


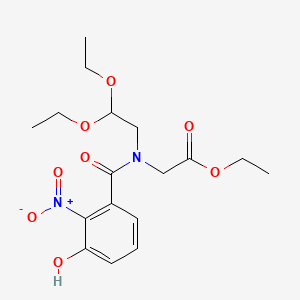

![2,4-Di-tert-butyl-6-[ethoxy(4-methoxyphenyl)methyl]phenol](/img/structure/B14002604.png)
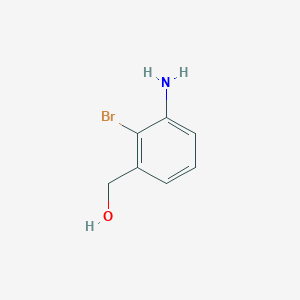
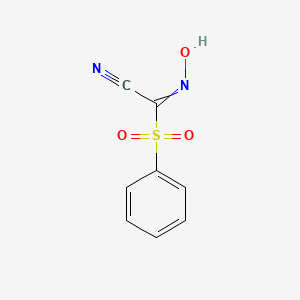

![1-[Phenyl(sulfinyl)methyl]-2,3-dihydroindole](/img/structure/B14002629.png)

![3-(4-Phenoxyphenyl)-7-(pyridin-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14002639.png)

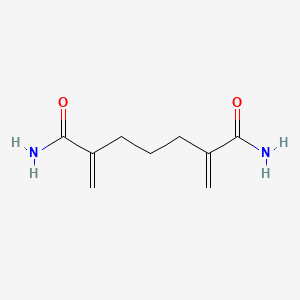
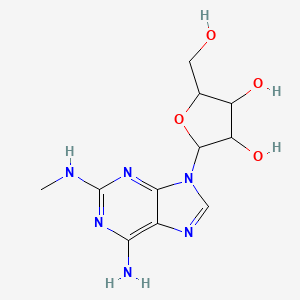
![2-fluoro-N-[[4-(trifluoromethyl)phenyl]carbamoyl]benzamide](/img/structure/B14002665.png)
